molecular formula C9H14O2 B8252115 7-Hydroxyspiro[3.5]nonan-2-one

7-Hydroxyspiro[3.5]nonan-2-one

Cat. No.: B8252115
M. Wt: 154.21 g/mol
InChI Key: WCKFHJYQFLFMKN-UHFFFAOYSA-N
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Description

7-Hydroxyspiro[3.5]nonan-2-one is a bicyclic spiro compound characterized by a 3-membered and 5-membered ring system fused at a single carbon atom (spiro junction). The ketone group at position 2 and hydroxyl group at position 7 confer unique reactivity and polarity. The compound’s hydroxyl group enhances hydrogen-bonding capacity, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name

7-hydroxyspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-1-3-9(4-2-7)5-8(11)6-9/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKFHJYQFLFMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314964-87-8
Record name 7-hydroxyspiro[3.5]nonan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a suitable reagent to form the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Hydroxyspiro[3.5]nonan-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Its structural features may contribute to the development of new drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of 7-Hydroxyspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 7-Hydroxyspiro[3.5]nonan-2-one and its analogs:

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
This compound Not available C₈H₁₂O₂ 156.18 Hydroxyl, ketone High polarity, H-bonding capability Drug intermediates, polymers -
7-Azaspiro[3.5]nonan-2-one 1365570-36-0 C₈H₁₃NO 139.20 Aza (N), ketone Basic, potential bioactivity Medicinal chemistry
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₅NO₂ 217.26 Phenyl, oxa (O), aza (N), ketone High purity, irritant Material science
5-Bromo-1-oxaspiro[3.5]nonan-2-one - C₈H₁₁BrO₂ 235.08 Bromo, oxa (O), ketone Lipophilic, reactive for substitution Synthetic intermediates
1-Azaspiro[3.5]nonan-2-one - C₈H₁₃NO 139.20 Aza (N), ketone High yield (98%), colorless oil Organic synthesis
2-Thiaspiro[3.5]nonan-7-one, 2,2-dioxide 2060042-83-1 C₈H₁₂O₃S 188.24 Thia (S), sulfone, ketone Electron-withdrawing sulfone groups Specialty chemicals

Key Findings from Comparative Analysis

Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to nitrogen- or sulfur-containing analogs (e.g., 7-Azaspiro[3.5]nonan-2-one, 2-Thiaspiro[...]) . This enhances solubility in polar solvents like water or ethanol. Halogenated derivatives (e.g., 5-Bromo-1-oxaspiro[...]) exhibit greater lipophilicity, favoring organic phase reactions .

Reactivity and Synthetic Utility :

  • The ketone at position 2 is common across all analogs, enabling nucleophilic additions or reductions. However, substituents modulate reactivity:
  • Bromine in 5-Bromo-1-oxaspiro[...] facilitates cross-coupling reactions .
  • The phenyl group in 3-Phenyl-7-oxa-2-azaspiro[...] enhances π-π stacking in materials science applications .

Biological Activity :

  • Nitrogen-containing analogs (e.g., 7-Azaspiro[...], 1,7-Diazaspiro[...]) show promise in medicinal chemistry due to interactions with biological targets (e.g., EGFR inhibition in cancer cell lines) .
  • Hydroxyl groups, as in the target compound, may improve binding affinity to enzymes or receptors via H-bonding.

Safety and Handling :

  • Compounds like 3-Phenyl-7-oxa-2-azaspiro[...] require stringent PPE due to irritation risks , while halogenated or sulfone-containing analogs may pose environmental toxicity concerns .

Biological Activity

7-Hydroxyspiro[3.5]nonan-2-one is a unique compound characterized by its spirocyclic structure and the presence of a hydroxyl group. This distinctive feature contributes to its chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 154.21 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds with spirocyclic structures often possess antimicrobial activity. The hydroxyl group in this compound enhances its ability to interact with microbial membranes, potentially leading to cell lysis or inhibition of growth.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to bind effectively to certain enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity.

3. Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the hydroxyl group, enhancing its interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological responses.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
  • Enzyme Inhibition Research : Research focused on the inhibition of specific enzymes involved in metabolic pathways showed that this compound could inhibit enzymes with IC50 values in the low micromolar range, indicating strong inhibitory potential.
  • Therapeutic Applications : Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

CompoundStructure TypeBiological Activity
7-Oxospiro[3.5]nonan-2-oneKetoneModerate enzyme inhibition
7-Carboxyspiro[3.5]nonan-2-oneCarboxylic acidAntimicrobial activity
7-Chlorospiro[3.5]nonan-2-oneHalogenated compoundEnhanced lipophilicity, varied activity

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